Methyl dimethylcarbamate

描述

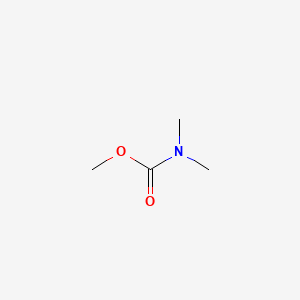

Methyl dimethylcarbamate is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid and is known for its applications in various chemical processes. This compound is characterized by its colorless, crystalline appearance and is often used in the synthesis of other chemical compounds .

准备方法

Synthetic Routes and Reaction Conditions: Methyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields high selectivity towards the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow system where dimethyl carbonate reacts with various amines over solid catalysts. Iron-chrome catalysts, such as TZC-3/1, have been found to be particularly effective, achieving yields of approximately 70% with high selectivity .

化学反应分析

Types of Reactions: Methyl dimethylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, phenols, and amines to form corresponding carbamates, thiolourethanes, and substituted ureas.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophiles: Alcohols, phenols, amines, and thiols.

Catalysts: Iron-chrome catalysts, indium triflate, and tin catalysts.

Conditions: Elevated temperatures (90-150°C), sometimes requiring an autoclave for certain reactions

Major Products:

Carbamates: Formed from reactions with alcohols and phenols.

Thiolourethanes: Formed from reactions with thiols.

Substituted Ureas: Formed from reactions with amines and hydroxylamines.

科学研究应用

Methyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.

Industry: Utilized in the production of polymers, textiles, and other industrial chemicals.

作用机制

The mechanism of action of methyl dimethylcarbamate involves its ability to form stable carbamate linkages with nucleophiles. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in the carbamate group, which readily reacts with nucleophiles such as amines and alcohols. The formation of these linkages can inhibit enzyme activity by modifying active site residues, thereby affecting molecular pathways .

相似化合物的比较

Methyl Carbamate: A simpler ester of carbamic acid with similar applications but lower molecular weight and different reactivity profile.

Dimethylcarbamoyl Chloride: Another related compound that reacts with nucleophiles to form carbamates, thiolourethanes, and substituted ureas.

Uniqueness: Methyl dimethylcarbamate is unique due to its dual methyl groups, which enhance its reactivity and selectivity in forming carbamate esters. This makes it particularly valuable in industrial applications where high selectivity and yield are crucial .

生物活性

Methyl dimethylcarbamate is a carbamate compound known for its biological activity, particularly in the context of its use as an insecticide and its interactions with biological systems. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is an organic compound characterized by the formula . It is part of a broader class of carbamates, which are known for their ability to act as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby affecting neurotransmission.

Anticholinesterase Activity

this compound exhibits significant anticholinesterase activity, which is a common feature among carbamate compounds. This activity results from the reversible binding of the compound to the active site of AChE, leading to the accumulation of acetylcholine. This mechanism is crucial for its effectiveness as an insecticide, as it disrupts normal neural signaling in pests .

Insecticidal Properties

This compound is primarily utilized in agricultural settings as an insecticide. Its efficacy stems from its ability to inhibit AChE, causing paralysis and death in target insect species. Studies have shown that it does not exhibit cumulative toxicity effects, making it a safer alternative compared to other organophosphates .

Toxicological Studies

Research indicates that while this compound is effective against pests, it poses certain risks to non-target organisms. For instance, it has been shown to be mutagenic in Drosophila but not in Salmonella, highlighting species-specific responses to exposure . Additionally, long-term exposure studies have indicated potential carcinogenic effects in certain animal models .

Case Study: Inhibition of Acetylcholinesterase

A study investigated the inhibition of AChE by various N,N-dimethylcarbamates, including this compound. The results demonstrated that these compounds could effectively inhibit AChE activity in vitro, with varied potencies depending on structural modifications .

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 75% |

| N,N-Dibenzylamino | 85% |

| N,N-Dimethylcarbamate | 70% |

This table illustrates the comparative effectiveness of this compound against other carbamate derivatives in inhibiting AChE.

Research on Metabolism

Another significant area of research involves the metabolic pathways associated with this compound. Studies have shown that this compound undergoes oxidation by microsomal enzymes, resulting in metabolites that may also exhibit biological activity. These metabolites contribute to the overall toxicity profile and efficacy as an insecticide .

常见问题

Q. Basic: What are the most reliable synthetic routes for methyl dimethylcarbamate, and how can experimental conditions be optimized?

Methodological Answer:

this compound can be synthesized via catalytic amidation using non-activated carboxylic acids and carbamates as amine sources. Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., ZrCl₄) to activate carboxylic acids .

- Solvent Optimization : Dimethylammonium dimethylcarbamate (DIMCARB) serves as both solvent and amine donor, enhancing reaction efficiency at 80–100°C .

- Yield Improvement : Monitor reaction progress via HPLC to adjust stoichiometric ratios (carboxylic acid:carbamate = 1:1.2) and minimize side reactions .

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity. For example, the carbonyl carbon in this compound appears at ~155 ppm in -NMR .

- Infrared (IR) Spectroscopy : Identify the carbamate C=O stretch at 1680–1720 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with acetonitrile/water (70:30) mobile phase for purity assessment .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Carcinogenicity Mitigation : Refer to ICH guidelines for handling dimethylcarbamyl chloride derivatives; use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage : Store in airtight containers at 4°C to prevent hydrolysis .

Q. Advanced: How can this compound be utilized as a solvent or extractant in green chemistry applications?

Methodological Answer:

DIMCARB, a room-temperature ionic liquid derived from this compound, is effective in:

- Extraction Processes : Optimize polarity by adjusting the dimethylamine:carbamate ratio (e.g., 1:1 for non-polar solutes) .

- Recyclability : Recover DIMCARB via vacuum distillation (50°C, 10 mbar) with >90% efficiency over five cycles .

- Mechanistic Studies : Use FT-IR to track hydrogen bonding interactions between DIMCARB and solutes .

Q. Advanced: How do computational models explain the solvation behavior of this compound in lithium-ion battery electrolytes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Li⁺ binding energies (~200 kJ/mol) to this compound’s carbonyl oxygen, confirming its role in stabilizing ion pairs .

- Electrostatic Potential Maps : Visualize charge distribution to predict solvent-Li⁺ coordination geometries (e.g., tetrahedral vs. octahedral) .

- Comparative Analysis : Benchmark against carbonate solvents (e.g., ethylene carbonate) to assess dielectric constant trade-offs .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis Framework : Apply COSMOS-E guidelines to harmonize datasets. Stratify studies by dosage (e.g., IC₅₀ ranges) and assay type (e.g., in vitro vs. in vivo) .

- Confounding Variable Control : Standardize cell lines (e.g., HepG2 for cytotoxicity) and adjust for impurities (e.g., HPLC purity >98%) .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to reconcile EC₅₀ discrepancies .

Q. Advanced: What mechanistic insights exist for this compound’s role in acetylcholinesterase inhibition?

Methodological Answer:

- Kinetic Studies : Perform time-dependent inhibition assays with neostigmine analogs (e.g., 3-(dimethylamino)phenyl dimethylcarbamate). Monitor values (~0.05 min⁻¹) .

- Molecular Docking : Simulate carbamate-enzyme interactions using AutoDock Vina; identify key residues (e.g., Ser203) for covalent bonding .

- In Vivo Validation : Use murine models to correlate inhibition potency with plasma esterase activity (e.g., 70% reduction at 2 mg/kg) .

属性

IUPAC Name |

methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELYJABLPLKXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226346 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7541-16-4 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。